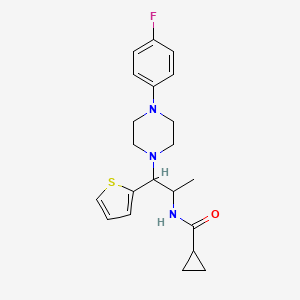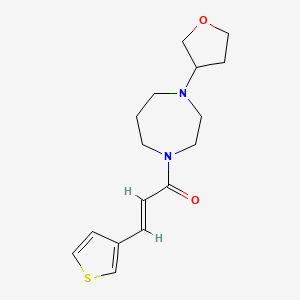
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
Heterocyclic compounds like the one have shown promise as antimicrobial agents due to their structural complexity and ability to interact with biological targets . The thiophene moiety, in particular, is known for its antimicrobial properties, which could be harnessed in the design of new drugs to combat resistant strains of bacteria and fungi.
Material Science: Organic Semiconductors
The conjugated system present in the compound’s structure, specifically the prop-2-en-1-one moiety, is of interest in the development of organic semiconductors . These materials are pivotal for creating flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
Drug Design: TRPA1 Antagonists
The oxolan (tetrahydrofuran) derivative is structurally similar to compounds that bind to the TRPA1 ion channel, which is a target for treating respiratory diseases . Modifying this compound could lead to the development of new TRPA1 antagonists with potential applications in asthma and chronic obstructive pulmonary disease (COPD) treatment.
Organic Chemistry: Synthesis of Tetrahydrofurans
Tetrahydrofuran derivatives are crucial in organic synthesis, particularly in the construction of oxygen-containing rings . The tetrahydrofuran-3-yl moiety in the compound can serve as a model for developing new synthetic routes to tetrahydrofurans, which are found in many natural products and pharmaceuticals.
Chemical Synthesis: Diazepane Derivatives
Diazepane rings are valuable in chemical synthesis for creating biologically active compounds, including benzodiazepines . The 1,4-diazepan-1-yl portion of the molecule could be utilized to explore new synthetic pathways for diazepane derivatives with potential pharmaceutical applications.
Polymer Science: Precursors for Polymers
The prop-2-en-1-one group is a known precursor for polymerization reactions . This compound could be investigated for its polymer-forming capabilities, potentially leading to the creation of new polymeric materials with unique properties for industrial applications.
Propiedades
IUPAC Name |
(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-16(3-2-14-5-11-21-13-14)18-7-1-6-17(8-9-18)15-4-10-20-12-15/h2-3,5,11,13,15H,1,4,6-10,12H2/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAIMLFBRCHMPN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

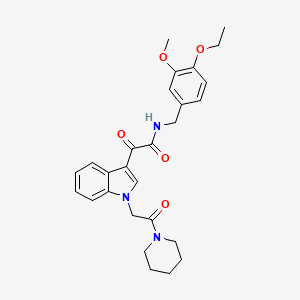
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

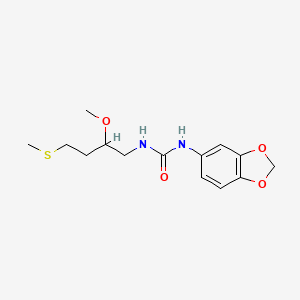
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)
![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)
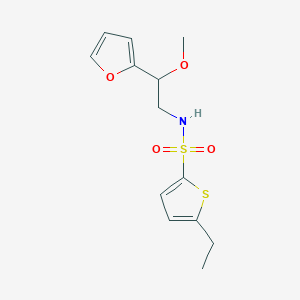

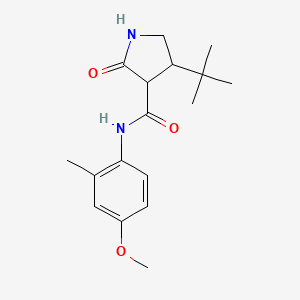

![ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate](/img/structure/B2950893.png)
